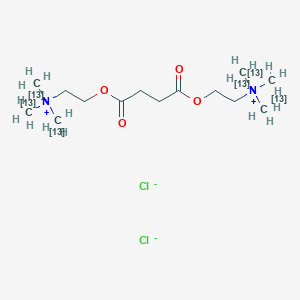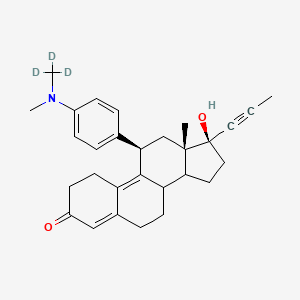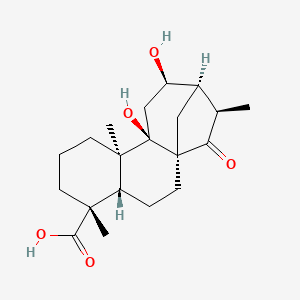
Succinylcholine Chloride-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinylcholine Chloride-13C6 is a labeled version of succinylcholine chloride, a depolarizing skeletal muscle relaxant. This compound is primarily used in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures and mechanical ventilation . The “13C6” label indicates that six carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for various research applications, including metabolic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinylcholine chloride typically starts with succinic acid. The process involves a chlorination reaction followed by esterification. In one method, succinic acid is reacted with dichloroethane and dimethylformamide (DMF) under controlled temperature conditions to form succinyl chloride. This intermediate is then reacted with choline chloride to produce succinylcholine chloride .
Industrial Production Methods
Industrial production of succinylcholine chloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure consistent product quality. The final product is purified using techniques such as crystallization and filtration .
化学反应分析
Types of Reactions
Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and oxidation. It is stable under normal conditions but can decompose when exposed to strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Succinylcholine chloride can be hydrolyzed in the presence of water, leading to the formation of succinic acid and choline.
Major Products Formed
The primary products formed from the hydrolysis of succinylcholine chloride are succinic acid and choline. These products are relatively stable and do not pose significant handling challenges .
科学研究应用
Succinylcholine Chloride-13C6 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in tracing metabolic processes and understanding biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of succinylcholine in the body.
Industry: Employed in the development of new anesthetic agents and muscle relaxants
作用机制
Succinylcholine chloride acts by binding to cholinergic receptors at the motor endplate, causing continuous depolarization of the muscle membrane. This leads to transient muscle fasciculations followed by paralysis. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle relaxation .
相似化合物的比较
Similar Compounds
Decamethonium: Another depolarizing muscle relaxant but with a longer duration of action.
Mivacurium: A non-depolarizing muscle relaxant with a shorter duration of action compared to succinylcholine.
Rocuronium: A non-depolarizing muscle relaxant used as an alternative to succinylcholine in certain clinical scenarios
Uniqueness
Succinylcholine chloride is unique due to its rapid onset and short duration of action, making it particularly useful for short medical procedures requiring quick muscle relaxation. Its labeled version, Succinylcholine Chloride-13C6, provides additional benefits for research applications, allowing for detailed metabolic and pharmacokinetic studies .
属性
分子式 |
C₈¹³C₆H₃₀Cl₂N₂O₄ |
|---|---|
分子量 |
367.26 |
同义词 |
2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride; 2-Dimethylaminoethyl Succinate Dimethochloride-13C6; Anectine-13C6; Diacetylcholine-13C6 Dichloride; Lysthenon-13C6; Midarine-13C6; Scoline-13C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)


![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)
